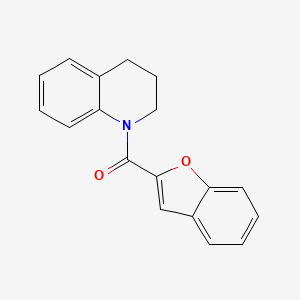

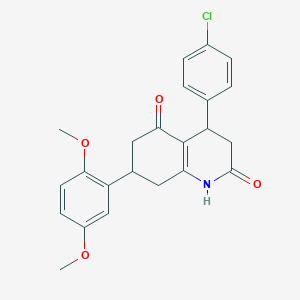

1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to the tetrahydroquinoline family, which is known for its diverse chemical properties and applications in pharmaceuticals and organic chemistry. The benzofuran moiety attached to the tetrahydroquinoline core adds to its complexity and potential biological activity. Research in this domain focuses on synthesizing novel compounds, exploring their chemical reactivity, and understanding their molecular structure for various applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds often involves multi-step chemical reactions, starting from basic aromatic precursors or through domino reactions involving aromatic amines and cyclic enol ethers catalyzed by catalysts like indium chloride in water for efficient synthesis of tetrahydroquinoline derivatives with high cis selectivity (Jianheng Zhang & Chao‐Jun Li, 2002). Another approach includes the Pictet-Spengler reaction, which has been utilized for the regio- and enantioselective synthesis of tetrahydroisoquinolines, demonstrating the versatility of this method in producing biologically relevant compounds (Andrea Ruiz-Olalla et al., 2015).

Scientific Research Applications

Novel Tetrahydroquinoline Compounds and Stereochemistry

A study focused on a novel tetrahydroquinoline acid and a new racemic benzofuranone isolated from Capparis spinosa L. The research utilized quantum methods to determine the absolute configuration, highlighting the compound's complexity and its stereochemistry challenges. This study underscores the significance of these compounds in the field of natural product chemistry and their potential applications in medicinal chemistry (Shen Zhang et al., 2014).

Anticancer Applications

Another study elaborated on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The derivatives demonstrated potent cytotoxicity against various breast cancer cell lines, showcasing the therapeutic potential of 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline analogs in cancer treatment (K. Redda et al., 2010).

Chemoselective Reactions and Derivative Synthesis

Research on the chemoselective reaction of benzofuran-2,3-dione derivatives, dialkyl acetylenedicarboxylates, and isoquinoline yielded spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This study provides a novel method for the synthesis of complex molecules, potentially useful in various synthetic and pharmaceutical applications (A. Esmaeili & M. Nazer, 2009).

Synthesis and Cytotoxic Evaluation

A series of novel hexahydroquinoline derivatives containing the benzofuran moiety were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. This study highlights the potential use of such derivatives in developing new anticancer drugs (Eman M. Mohi El-Deen et al., 2016).

properties

IUPAC Name |

1-benzofuran-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18(17-12-14-7-2-4-10-16(14)21-17)19-11-5-8-13-6-1-3-9-15(13)19/h1-4,6-7,9-10,12H,5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHHGQMZSTEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)